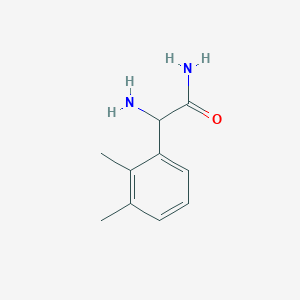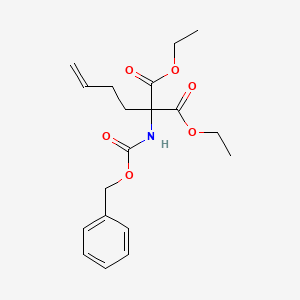![molecular formula C9H5BrClF3O2 B13686574 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 129604-29-1](/img/structure/B13686574.png)
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound with significant interest in various scientific fields. It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring, making it a versatile molecule for synthetic and research applications.
Preparation Methods
The synthesis of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone typically involves the selective bromination of 3-chloro-4-hydroxyacetophenone. This reaction is carried out using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with high efficiency . Industrial production methods may involve similar bromination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like chlorine and trifluoromethoxy enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone include:
2-Bromo-1-[3-chloro-2-fluoro-4-(trifluoromethoxy)phenyl]ethanone: Differing by the position of the fluorine atom, this compound exhibits similar reactivity but may have different biological activities.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Properties
CAS No. |
129604-29-1 |
|---|---|
Molecular Formula |
C9H5BrClF3O2 |
Molecular Weight |
317.48 g/mol |
IUPAC Name |
2-bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |
InChI Key |
JHUKLBUFBVTSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



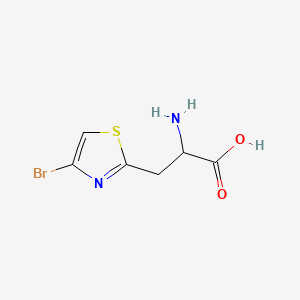
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
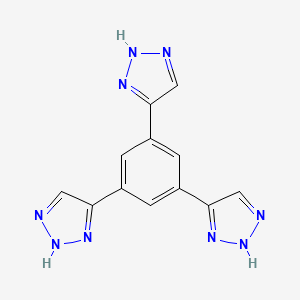

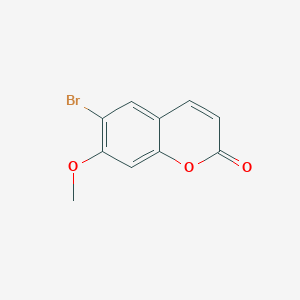
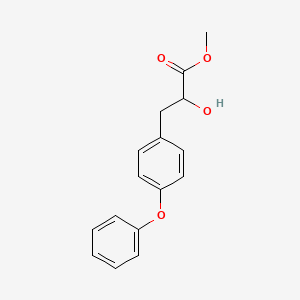
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
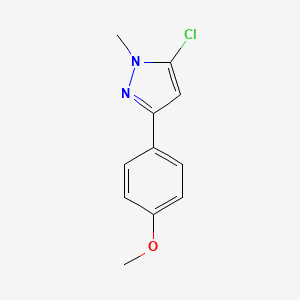
![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)


